molecular formula C16H25BO4 B13921327 2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13921327
M. Wt: 292.2 g/mol
InChI Key: FAHBTJKSCWPVLN-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a phenyl ring substituted with 3-isopropoxy and 4-methoxy groups. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-donating alkoxy substituents, which enhance stability and modulate reactivity. Its lipophilic isopropoxy group may improve membrane permeability in biological systems, making it relevant for drug discovery .

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4/c1-11(2)19-14-10-12(8-9-13(14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3

InChI Key

FAHBTJKSCWPVLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(C)C

Origin of Product

United States

Preparation Methods

Preparation via Grignard Reagent and Boronate Ester

One documented method involves the reaction of an aryl bromide precursor with isopropylmagnesium chloride (a Grignard reagent), followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Step Reagents & Conditions Yield Notes
Dissolution of aryl bromide in tetrahydrofuran (THF) at -10°C. 1-Bromo-4-chloro-2,5-difluorobenzene (example substrate) - Cooling to -10°C ensures controlled reaction.
Addition of 2.0 M isopropylmagnesium chloride dropwise, stirring at -10°C for 1 hour, then warming to 0°C for 1 hour. Isopropylmagnesium chloride in THF - Formation of aryl magnesium intermediate.
Cooling again to -10°C, followed by dropwise addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF. Boronate ester reagent - Reaction mixture warmed to ambient temperature.
Quenching with saturated ammonium chloride, extraction with dichloromethane, drying, and concentration. Work-up steps 62-72% Purification by column chromatography yields the boronate ester product.

This method yields the boronate ester intermediate in 62-72% yield, as confirmed by proton NMR spectroscopy (signals at δ 7.45 and 7.09 ppm for aromatic protons, and δ 1.36 ppm for methyl groups).

Preparation via Lithium-Halogen Exchange and Boronate Ester

Another prevalent method uses n-butyllithium to perform lithium-halogen exchange on an aryl bromide, followed by reaction with the boronate ester:

Step Reagents & Conditions Yield Notes
Dissolution of aryl bromide in anhydrous THF, cooling to -78°C under nitrogen. Aryl bromide substrate - Strict anhydrous and inert conditions necessary.
Slow addition of n-butyllithium (1.6-2.5 M in hexane), stirring at -78°C for 30 minutes to 1 hour. n-Butyllithium - Formation of aryl lithium intermediate.
Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78°C, stirring for several hours and warming to room temperature overnight. Boronate ester reagent 60-86% Reaction quenched with water, extracted, dried, and purified by chromatography.

Yields reported range from 60% to 86% depending on the substrate and exact conditions. For example, the lithiation of 1-bromo-3-(trifluoromethyl)benzene followed by boronation gave an 86% yield of the boronate ester. Proton NMR confirms the product with characteristic aromatic and methyl signals.

Alternative Approaches and Variations

  • Use of isopropylmagnesium bromide instead of chloride as the Grignard reagent.
  • Variation in temperature profiles, such as maintaining -78°C for longer durations or gradual warming.
  • Different aryl halide substrates with electron-donating or withdrawing groups to modulate reactivity.
  • Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures.

Comparative Data Table of Preparation Methods

Method Organometallic Reagent Boronate Ester Temperature Range Reaction Time Yield (%) Purification Notes
Grignard (Isopropylmagnesium chloride) Isopropylmagnesium chloride 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -10°C to RT 2-3 hours 62-72 Column chromatography (ethyl acetate/hexane) Moderate yield, mild conditions
Lithium-Halogen Exchange (n-Butyllithium) n-Butyllithium (1.6-2.5 M) 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78°C to RT Overnight 60-86 Column chromatography (hexane) Higher yield, requires low temp and inert atmosphere
Lithium-Halogen Exchange (n-Butyllithium) n-Butyllithium Same -70°C to RT 3-12 hours 51-85 Crystallization or chromatography Variable yield depending on substrate

Mechanistic Considerations

  • The key step involves the formation of an organometallic intermediate (aryl lithium or aryl magnesium species) which acts as a nucleophile attacking the boron center of the boronate ester.
  • The isopropoxy group on the boronate ester stabilizes the boron center and directs the reaction.
  • Controlled low temperatures prevent side reactions such as homocoupling or decomposition.
  • Work-up involves aqueous quenching to protonate the boronate intermediate and facilitate extraction.

Summary of Research Findings

  • The most efficient and commonly used method for preparing 2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is via lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , achieving yields up to 86% under optimized conditions.
  • Grignard reagent methods provide a viable alternative with slightly lower yields but simpler operational conditions.
  • Purification is reliably achieved by silica gel chromatography with hexane/ethyl acetate mixtures.
  • Reaction conditions such as temperature, reagent stoichiometry, and reaction time critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The isopropoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenyl Compounds: Formed from nucleophilic substitution.

Scientific Research Applications

2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-(3-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound with the molecular formula C16H25BO4C_{16}H_{25}BO_4 and a molecular weight of 292.18 . It is identified by the CAS number 944332-89-2 .

Here's an overview of its scientific research applications:

General Information

  • CAS No : 944332-89-2
  • Molecular Formula : C16H25BO4C_{16}H_{25}BO_4
  • Molecular Weight : 292.18
  • MDL Number : MFCD22414618

Chemical Properties

  • Boiling Point : 377.1±32.0 °C (Predicted)
  • Density : 1.03±0.1 g/cm3 (Predicted)

Synonyms

  • 2-(3-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-

Applications

  • Synthesis of Intermediates : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers . Examples include:
    • 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole
    • 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole
    • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
    • 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
  • Structural Optimization of Isoquinoline Derivatives : It is used in the structural optimization of isoquinoline derivatives . For instance, it is involved in the synthesis of 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol .

Safety Information

  • Hazard Statements : H315, H319, H335
  • Precautionary Statements : P261, P305, P351, P338

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Para-iodo substituent on phenyl.
    • Synthesis : Prepared via reported borylation methods, used in fluorescence studies .
    • Reactivity : Iodo groups enable further functionalization (e.g., cross-couplings), but the electron-withdrawing nature may reduce boronate stability compared to alkoxy-substituted analogs .
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Para-bromo substituent.
    • Properties : Colorless to light yellow liquid; utilized as an intermediate in organic synthesis .
Alkoxy-Substituted Derivatives
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Para-methoxy substituent.
    • Synthesis : Achieved in high yields (83%) via cobalt-catalyzed borylation .
    • Applications : Widely used in Suzuki couplings; NMR data (δ 1.45 ppm for methyl groups) confirm structural integrity .
  • 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Structure: Para-isopropoxy substituent.
  • 2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : 3-methoxy and 4-(o-tolyloxy) groups.
    • Molecular Formula : C₂₀H₂₅BO₄; molar mass 340.22 g/mol .
Mixed Halogen/Alkoxy Derivatives
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Synthesis : Chlorination of 3,5-dimethoxyphenyl precursor with NCS (92% yield).
    • Applications : Key intermediate in anticancer indazole derivatives; characterized by ^1H-NMR (δ 6.56 ppm for aromatic protons) .

Extended Aromatic Systems

  • 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Naphthalene core with cyclopropoxy group.
    • Applications : Explored in prostate cancer research for glycolysis inhibition .
  • 2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Ethynyl-linked methoxyphenyl group.
    • Use : Building block for conjugated materials in optoelectronics .

Substituent Position and Steric Effects

  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer)

    • Synthesis : Isolated via flash chromatography (26% yield).
    • Steric Impact : Ortho-methyl and meta-chloro groups hinder reactivity in cross-couplings compared to para-substituted analogs .
  • 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : 4-methoxy with 3,5-dimethyl groups.
    • Properties : Increased steric bulk may reduce reaction rates in catalytic processes .

Comparative Data Table

Compound Name Substituents Yield (%) Key Applications References
2-(3-Isopropoxy-4-methoxyphenyl)-...dioxaborolane 3-isopropoxy, 4-methoxy N/A Drug discovery, cross-couplings
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxy 83 Suzuki reactions, materials science
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-...dioxaborolane 2,6-dichloro, 3,5-dimethoxy 92 Anticancer agent synthesis
2-(6-Cyclopropoxynaphthalen-2-yl)-...dioxaborolane 6-cyclopropoxy (naphthalene) N/A Prostate cancer research
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-...dioxaborolane 3-methoxy, 4-(o-tolyloxy) N/A Organic intermediates

Key Research Findings

  • Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) are synthesized in higher yields (83%) compared to halogenated analogs due to favorable electronic effects .
  • Biological Relevance : Compounds with extended aromatic systems (e.g., naphthalene derivatives) show promise in oncology, particularly in targeting metabolic pathways in cancer cells .
  • Reactivity Modulation : Electron-donating groups (e.g., isopropoxy) enhance boronate stability, while halogens (e.g., Cl, Br) enable diversification but may require optimized reaction conditions .

Biological Activity

2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H25BO4
  • CAS Number : 944332-89-2
  • Molecular Weight : 286.19 g/mol
  • Purity : Typically >97% .

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of mixed lineage kinase 3 (MLK3), which plays a crucial role in various neurodegenerative diseases and inflammatory responses .

Key Mechanisms:

  • Inhibition of MLK3 :
    • MLK3 inhibition is linked to reduced inflammation and neuroprotection in models of Parkinson’s disease and HIV-associated neurocognitive disorders (HAND) .
    • The compound exhibits an IC50 value of approximately 14 nM for MLK3 inhibition, indicating potent activity.
  • Impact on Cytokine Release :
    • The compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells, suggesting anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect IC50 Value Reference
MLK3 InhibitionNeuroprotection14 nM
TNFα Release InhibitionAnti-inflammatoryNot specified
Cytokine Release InhibitionReduced cytokine levels in HAND modelsNot specified

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various models:

  • Neurodegenerative Disease Models :
    • In vitro studies demonstrated that the inhibition of MLK3 leads to decreased neuronal cell death under stress conditions induced by MPTP (a neurotoxin used to model Parkinson’s disease) . This suggests that the compound may provide neuroprotective effects by modulating key signaling pathways.
  • HIV-Associated Neurocognitive Disorders (HAND) :
    • The compound was evaluated for its efficacy in reducing inflammation and neuronal damage associated with HAND. Results indicated significant reductions in pro-inflammatory cytokines in treated models compared to controls, supporting its potential as a therapeutic agent .

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